![molecular formula C12H11ClN2O3 B6075869 N-[(4-chloro-1H-indol-1-yl)acetyl]glycine](/img/structure/B6075869.png)
N-[(4-chloro-1H-indol-1-yl)acetyl]glycine
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Overview
Description
N-[(4-chloro-1H-indol-1-yl)acetyl]glycine, also known as CIAG, is a small molecule inhibitor that has been developed as a potential therapeutic agent for various neurological disorders. CIAG is a potent and selective inhibitor of the glycine transporter GlyT1, which is responsible for the reuptake of glycine from the synaptic cleft.
Mechanism of Action
N-[(4-chloro-1H-indol-1-yl)acetyl]glycine works by inhibiting the reuptake of glycine from the synaptic cleft, thereby increasing the availability of glycine for the NMDA receptor. This leads to enhanced NMDA receptor function, which is involved in the regulation of synaptic plasticity and learning and memory processes. The enhanced NMDA receptor function is thought to underlie the therapeutic effects of N-[(4-chloro-1H-indol-1-yl)acetyl]glycine in various neurological disorders.
Biochemical and Physiological Effects:
N-[(4-chloro-1H-indol-1-yl)acetyl]glycine has been shown to increase the levels of glycine in the synaptic cleft and enhance the NMDA receptor function. This leads to increased synaptic plasticity and improved cognitive function. N-[(4-chloro-1H-indol-1-yl)acetyl]glycine has also been shown to reduce depressive-like behaviors and have analgesic effects in neuropathic pain models. However, the exact biochemical and physiological effects of N-[(4-chloro-1H-indol-1-yl)acetyl]glycine are still being studied.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-[(4-chloro-1H-indol-1-yl)acetyl]glycine in lab experiments is its high selectivity for GlyT1, which reduces the potential for off-target effects. N-[(4-chloro-1H-indol-1-yl)acetyl]glycine has also been shown to have good pharmacokinetic properties and can be administered orally. However, one of the limitations of using N-[(4-chloro-1H-indol-1-yl)acetyl]glycine in lab experiments is its limited solubility in water, which can make it difficult to prepare solutions for in vitro experiments.
Future Directions
There are several future directions for the research on N-[(4-chloro-1H-indol-1-yl)acetyl]glycine. One direction is to further investigate the therapeutic potential of N-[(4-chloro-1H-indol-1-yl)acetyl]glycine in various neurological disorders, including schizophrenia, depression, and chronic pain. Another direction is to explore the potential of GlyT1 inhibition in other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, the development of more potent and selective GlyT1 inhibitors may lead to the discovery of new therapeutic agents for neurological disorders.
Synthesis Methods
The synthesis of N-[(4-chloro-1H-indol-1-yl)acetyl]glycine involves the reaction of 4-chloroindole-3-acetic acid with glycine methyl ester hydrochloride in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then deprotected to obtain N-[(4-chloro-1H-indol-1-yl)acetyl]glycine. The synthesis method has been optimized to achieve high yields and purity of the final product.
Scientific Research Applications
N-[(4-chloro-1H-indol-1-yl)acetyl]glycine has been extensively studied for its potential therapeutic applications in various neurological disorders, including schizophrenia, depression, and chronic pain. GlyT1 inhibition has been shown to enhance the NMDA receptor function, which is involved in the regulation of synaptic plasticity and learning and memory processes. N-[(4-chloro-1H-indol-1-yl)acetyl]glycine has been shown to improve cognitive function and reduce depressive-like behaviors in animal models. It has also been shown to have analgesic effects in neuropathic pain models.
properties
IUPAC Name |
2-[[2-(4-chloroindol-1-yl)acetyl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O3/c13-9-2-1-3-10-8(9)4-5-15(10)7-11(16)14-6-12(17)18/h1-5H,6-7H2,(H,14,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVKQVGCXELFMRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2CC(=O)NCC(=O)O)C(=C1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-chloro-1H-indol-1-yl)acetyl]glycine |
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